Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate is a complex organic compound used in various chemical and biological applications. It features a pyrrolidine ring, a tert-butyldiphenylsilyl group, and a Boc (tert-butoxycarbonyl) protecting group. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using tert-butoxycarbonyl anhydride in the presence of a base.
Attachment of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is added to the hydroxyl group of the pyrrolidine ring using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functionalities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the tert-butyldiphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,4R)-4-[(tert-Butyldimethylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate: Similar structure but with dimethyl groups instead of diphenyl groups.
Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
The unique combination of the tert-butyldiphenylsilyl group and the Boc protecting group in Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate provides distinct steric and electronic properties, making it particularly useful in selective organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKPVAOMOLTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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